8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline 8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline
Brand Name: Vulcanchem
CAS No.: 2034499-45-9
VCID: VC6178322
InChI: InChI=1S/C18H18N4O4S/c1-25-16-10-19-11-17(21-16)26-14-7-9-22(12-14)27(23,24)15-6-2-4-13-5-3-8-20-18(13)15/h2-6,8,10-11,14H,7,9,12H2,1H3
SMILES: COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Molecular Formula: C18H18N4O4S
Molecular Weight: 386.43

8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline

CAS No.: 2034499-45-9

Cat. No.: VC6178322

Molecular Formula: C18H18N4O4S

Molecular Weight: 386.43

* For research use only. Not for human or veterinary use.

8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline - 2034499-45-9

Specification

CAS No. 2034499-45-9
Molecular Formula C18H18N4O4S
Molecular Weight 386.43
IUPAC Name 8-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonylquinoline
Standard InChI InChI=1S/C18H18N4O4S/c1-25-16-10-19-11-17(21-16)26-14-7-9-22(12-14)27(23,24)15-6-2-4-13-5-3-8-20-18(13)15/h2-6,8,10-11,14H,7,9,12H2,1H3
Standard InChI Key NHOIFTUFKPKXAU-UHFFFAOYSA-N
SMILES COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4

Introduction

Structural Characterization and Chemical Identity

Core Architecture and Functional Groups

The molecule’s structure comprises three distinct regions:

  • A quinoline heterocycle, a bicyclic system known for its role in antimalarial and anticancer agents.

  • A sulfonyl group (SO2\text{SO}_2) bridging the quinoline and pyrrolidine rings, a common feature in sulfonamide drugs.

  • A pyrrolidine moiety substituted with a 6-methoxypyrazine unit, introducing potential hydrogen-bonding and π-stacking interactions .

The methoxy group at the pyrazine ring’s 6-position may influence electronic properties and bioavailability by modulating solubility and metabolic stability .

Spectroscopic and Computational Identifiers

Key identifiers include:

  • SMILES: COc1cncc(OC2CCN(S(=O)(=O)c3cccc4cccnc34)C2)n1

  • InChIKey: NHOIFTUFKPKXAU-UHFFFAOYSA-N

  • IUPAC Name: 8-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonylquinoline.

These identifiers confirm the compound’s unique connectivity and stereoelectronic profile.

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Number2034499-45-9
Molecular FormulaC18H18N4O4S\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{4}\text{S}
Molecular Weight386.43 g/mol
Topological Polar Surface Area121 Ų (estimated)

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis

Hypothetical synthesis routes draw from analogous sulfonamide-quinoline hybrids :

  • Quinoline Functionalization: Nitration or halogenation at the 8-position to introduce a sulfonyl anchor.

  • Sulfonylation: Reaction with chlorosulfonic acid or a sulfonyl chloride derivative.

  • Pyrrolidine-Pyrazine Coupling: Mitsunobu or nucleophilic substitution to attach the methoxypyrazine-pyrrolidine unit.

Key Intermediate Isolation

A critical intermediate is 8-sulfonylquinoline, which could be synthesized via:

Quinoline+ClSO3HDCM, 0°C8-ChlorosulfonylquinolineNH38-Sulfamoylquinoline\text{Quinoline} + \text{ClSO}_3\text{H} \xrightarrow{\text{DCM, 0°C}} \text{8-Chlorosulfonylquinoline} \xrightarrow{\text{NH}_3} \text{8-Sulfamoylquinoline}

Subsequent reaction with 3-(6-methoxypyrazin-2-yloxy)pyrrolidine (synthesized separately) would yield the target compound.

Challenges in Purification

The polar sulfonyl group and basic pyrrolidine nitrogen may complicate chromatographic separation, necessitating techniques like preparative HPLC or crystallization from ethanol-water mixtures .

Physicochemical Properties and Solubility Considerations

Thermodynamic Stability

The compound’s melting point and solubility remain unreported, but analogs with similar sulfonamide-pyrrolidine architectures exhibit:

  • Melting Points: 160–220°C (decomposition observed) .

  • LogP: Estimated at 2.1–2.5, indicating moderate lipophilicity.

Solubility Predictions

The methoxypyrazine’s ether oxygen and sulfonyl group’s polarity suggest:

  • Aqueous Solubility: <10 µg/mL at pH 7.4 (simulated using ChemAxon).

  • DMSO Solubility: >50 mM, suitable for in vitro assays .

Comparative Analysis with Structural Analogs

3-Methoxy vs. 6-Methoxy Pyrazine Isomers

The 3-methoxy analog (CAS 2034285-28-2) differs in pyrazine substitution, which may alter:

  • Metabolic Stability: 6-methoxy’s steric shielding could reduce CYP450-mediated demethylation.

  • Target Engagement: Orientation of the methoxy group affects hydrogen bonding with fungal lanosterol demethylase .

Table 2: Structural Comparison of Methoxypyrazine Derivatives

Property6-Methoxy Derivative3-Methoxy Derivative
CAS Number2034499-45-92034285-28-2
Molecular FormulaC18H18N4O4S\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{4}\text{S}C18H18N4O4S\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{4}\text{S}
Key Structural FeatureMethoxy at pyrazine 6-positionMethoxy at pyrazine 3-position
Estimated LogP2.32.1

Future Research Directions

In Vitro Screening Priorities

  • Antifungal Assays: Against C. albicans and Aspergillus fumigatus using broth microdilution .

  • Cytotoxicity Profiling: NCI-60 cell line panel to identify selective anticancer activity .

Structural Optimization

  • Pyrrolidine Modification: Introduce fluorinated substituents to enhance blood-brain barrier penetration.

  • Sulfonamide Bioisosteres: Replace SO2\text{SO}_2 with phosphonamidates to improve metabolic stability.

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